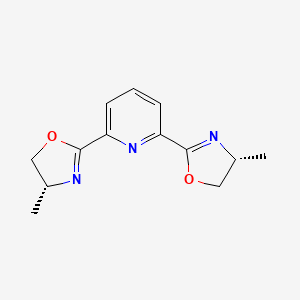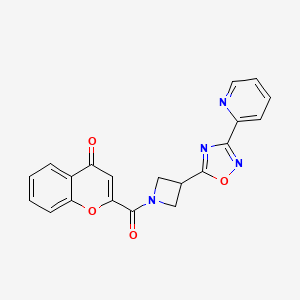
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine is a heterocyclic compound that combines the structural motifs of benzimidazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to form 2-mercaptobenzimidazole.
Nitration of Pyrimidine: The next step involves the nitration of pyrimidine. Pyrimidine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position.
Coupling Reaction: The final step is the coupling of the benzimidazole intermediate with the nitrated pyrimidine. This is typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the benzimidazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole or pyrimidine derivatives.
Scientific Research Applications
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its ability to interfere with these pathways underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- **4-[(substituted 1H-benzimidazol-2-ylsulfanyl)methyl]-6-substituted-2H-chromen-2-ones
Uniqueness
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine stands out due to its unique combination of benzimidazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S/c12-9-8(17(18)19)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)16-11/h1-5H,(H,15,16)(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQBVPOAITXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol](/img/structure/B2736690.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2736699.png)


![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2736703.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)

